![molecular formula C21H23ClFN5O3 B2839229 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878422-37-8](/img/structure/B2839229.png)
2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Description
2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23ClFN5O3 and its molecular weight is 447.9. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Stability and Electron Delocalization
Research into N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents has shed light on molecular structures similar to 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. Studies focusing on electron delocalization have revealed insights into the stability and reactivity of these compounds. Specifically, imidazolium-4,5-dione hexafluorophosphate salts were explored for their rapid decomposition into neutral imidazolidine diones, highlighting the electrophilic nature due to a low-energy LUMO induced by π-framework extension over carbonyl moieties (Hobbs et al., 2010).
Anion Hosting and Structural Characterization
Another area of research has centered on imidazole-containing bisphenols, such as those structurally related to the compound , which have demonstrated unique capabilities in hosting anions. These studies detailed the crystal packing and hydrogen bonding interactions in the solid state, contributing to the understanding of molecular interactions and potential applications in molecular recognition and sensing (Nath & Baruah, 2012).
Anticancer Drug Candidates
Investigations into derivatives of naphth[2,3-d]imidazole-4,9-diones, with structural similarities to the compound of interest, have revealed their potential as anticancer drug candidates. These studies underscore the synthesis and evaluation of such compounds, demonstrating their cytotoxic activities against various cancer cell lines and highlighting the role of specific substitutions in enhancing antiproliferative effects (Kuo et al., 1996).
Fluorescence Sensing and Photophysical Properties
Further research into Y-shaped donor-acceptor push-pull imidazole-based fluorophores similar to the compound of interest has expanded knowledge on their spectral properties. These studies reveal how structural modifications can influence absorption and fluorescence spectra, offering insights into the development of materials with specific optical properties for sensing and imaging applications (Danko et al., 2012).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O3/c1-4-31-10-6-9-26-13(2)11-27-17-18(24-20(26)27)25(3)21(30)28(19(17)29)12-14-15(22)7-5-8-16(14)23/h5,7-8,11H,4,6,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYHSIYILVKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
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